molecular formula C23H46O2 B14367957 2-Methylundecyl undecanoate CAS No. 90314-18-4

2-Methylundecyl undecanoate

Cat. No.: B14367957
CAS No.: 90314-18-4
M. Wt: 354.6 g/mol
InChI Key: BTSMMCQUESQLCA-UHFFFAOYSA-N
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Description

2-Methylundecyl undecanoate is an organic compound with the molecular formula C23H46O2 It is an ester derived from undecanoic acid and 2-methylundecanol

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylundecyl undecanoate can be synthesized through the esterification reaction between undecanoic acid and 2-methylundecanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are fed into the reactor, and the esterification reaction is carried out at elevated temperatures and pressures to achieve high conversion rates. The product is then purified through distillation or other separation techniques to obtain the desired ester in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methylundecyl undecanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to undecanoic acid and 2-methylundecanol in the presence of water and an acid or base catalyst.

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and a catalyst such as sodium methoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: Undecanoic acid and 2-methylundecanol.

    Transesterification: Different esters and alcohols.

    Oxidation: Carboxylic acids and alcohols.

Scientific Research Applications

2-Methylundecyl undecanoate has several scientific research applications:

    Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.

    Industry: Utilized as a plasticizer in polymer formulations and as a lubricant in various industrial applications.

Mechanism of Action

The mechanism of action of 2-methylundecyl undecanoate involves its interaction with biological membranes due to its lipophilic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of lipophilic drugs. Additionally, its potential antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes.

Comparison with Similar Compounds

Similar Compounds

    2-Methylundecane: A hydrocarbon with similar chain length but lacking the ester functional group.

    Undecanoic acid: The parent carboxylic acid from which the ester is derived.

    2-Methylundecanol: The alcohol component used in the synthesis of the ester.

Uniqueness

2-Methylundecyl undecanoate is unique due to its ester functional group, which imparts different chemical properties compared to its parent compounds

Properties

CAS No.

90314-18-4

Molecular Formula

C23H46O2

Molecular Weight

354.6 g/mol

IUPAC Name

2-methylundecyl undecanoate

InChI

InChI=1S/C23H46O2/c1-4-6-8-10-12-14-16-18-20-23(24)25-21-22(3)19-17-15-13-11-9-7-5-2/h22H,4-21H2,1-3H3

InChI Key

BTSMMCQUESQLCA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)OCC(C)CCCCCCCCC

Origin of Product

United States

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